molecular formula C16H27N3O3S2 B2369056 1-(Tert-butyl)-3-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)urea CAS No. 898415-89-9

1-(Tert-butyl)-3-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)urea

Cat. No.: B2369056
CAS No.: 898415-89-9
M. Wt: 373.53
InChI Key: HJXRDTQCDUQLAX-UHFFFAOYSA-N
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Description

1-(Tert-butyl)-3-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)urea is a useful research compound. Its molecular formula is C16H27N3O3S2 and its molecular weight is 373.53. The purity is usually 95%.
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Biological Activity

1-(Tert-butyl)-3-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)urea is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound includes a tert-butyl group, a piperidine moiety, and a thiophene ring with a sulfonyl substituent, contributing to its reactivity and biological profile.

  • Molecular Formula : C₁₅H₂₂N₂O₂S
  • Molecular Weight : 286.41 g/mol
  • Melting Point : 103-104 °C
  • Boiling Point : 336.3 ± 42.0 °C (predicted)

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It is suggested that the thiophene sulfonyl group and the piperidine moiety play crucial roles in its binding affinity and specificity towards enzymes or receptors, particularly lysyl oxidase, which is involved in collagen and elastin cross-linking.

Biological Activities

This compound exhibits various biological activities:

  • Lysyl Oxidase Inhibition : The compound has been identified as a potential inhibitor of lysyl oxidase, which may be beneficial in treating conditions associated with excessive collagen deposition, such as fibrosis.

Comparative Biological Activity Table

Compound NameStructure FeaturesBiological Activity
This compoundTert-butyl, piperidine, thiophene-sulfonamideLysyl oxidase inhibitor
5-(Piperidin-1-ylsulfonyl)thiophen-2-ylmethanaminePiperidine, thiophene, sulfonamideAnticancer properties
Thiophene-based ureasUrea linkage with thiophenePotential anti-inflammatory effects

Case Studies and Research Findings

Recent studies have highlighted the promising biological activities of compounds similar to this compound:

  • Antimicrobial Activity : A related study showed that thiourea derivatives exhibited significant antibacterial activity against various pathogens, with minimum inhibitory concentrations (MICs) ranging from 0.03 to 0.12 μg/mL against Staphylococcus aureus and Streptococcus pyogenes . This suggests that the structural components of these compounds may enhance their antimicrobial properties.
  • Anticancer Potential : Another investigation into similar urea derivatives revealed broad-spectrum antitumor activity against several cancer cell lines, indicating that modifications in the structure could lead to enhanced efficacy against tumors .
  • Inflammatory Response Modulation : Compounds featuring the thiophene ring have been noted for their potential anti-inflammatory effects, which could be relevant in treating inflammatory diseases .

Properties

IUPAC Name

1-tert-butyl-3-[2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)ethyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N3O3S2/c1-16(2,3)18-15(20)17-10-9-13-7-4-5-11-19(13)24(21,22)14-8-6-12-23-14/h6,8,12-13H,4-5,7,9-11H2,1-3H3,(H2,17,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJXRDTQCDUQLAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)NCCC1CCCCN1S(=O)(=O)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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